molecular formula C8H12N2O2 B104307 4,5-Dimethoxybenzene-1,2-diamine CAS No. 27841-33-4

4,5-Dimethoxybenzene-1,2-diamine

Cat. No. B104307
CAS RN: 27841-33-4
M. Wt: 168.19 g/mol
InChI Key: SKIUVOVOIJBJPN-UHFFFAOYSA-N
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Description

4,5-Dimethoxybenzene-1,2-diamine is a chemical compound that has been studied for its potential use in various applications, including as a building block for the synthesis of other compounds and as a derivatizing agent in analytical chemistry. It is characterized by the presence of two methoxy groups attached to a benzene ring, which is further substituted with two amine groups at the 1 and 2 positions.

Synthesis Analysis

The synthesis of related dimethoxybenzene-diamine compounds has been reported in the literature. For instance, the hydrogenation of a mixture of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene under palladium catalysis in ethyl acetate allowed for the isolation of 3,6-dimethoxybenzene-1,2-diamine as a sole product . Although this does not directly pertain to 4,5-dimethoxybenzene-1,2-diamine, it provides insight into the methods that could potentially be adapted for its synthesis.

Molecular Structure Analysis

While the specific molecular structure analysis of 4,5-dimethoxybenzene-1,2-diamine is not provided, related compounds have been characterized using various analytical techniques. For example, Schiff base compounds derived from 3,4-dimethoxybenzaldehyde have been synthesized and characterized by elemental analysis, FT-IR, and 1H NMR spectroscopy, and their crystal structures have been determined by single-crystal X-ray diffraction . These methods are likely applicable to the structural analysis of 4,5-dimethoxybenzene-1,2-diamine.

Chemical Reactions Analysis

The reactivity of dimethoxybenzene derivatives in chemical reactions has been explored in several studies. For example, 1,4-difluoro-2,5-dimethoxybenzene has been used as a precursor for iterative double benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . This indicates that dimethoxybenzene derivatives can participate in complex cycloaddition reactions, which may also be relevant for 4,5-dimethoxybenzene-1,2-diamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-dimethoxybenzene-1,2-diamine can be inferred from related compounds. For instance, the synthesis and chromatography of 1,2-diamino-4,5-dimethoxybenzene dihydrochloride have been described, and its use in a liquid chromatographic fluorimetric assay of methylglyoxal suggests that it has suitable purity and stability for analytical applications . These properties are important for the practical use of 4,5-dimethoxybenzene-1,2-diamine in research and industry.

Scientific Research Applications

  • Synthesis of Derivatives and Intermediates : 4,5-Dimethoxybenzene-1,2-diamine is utilized in the synthesis of various chemical compounds. For instance, its hydrogenation in ethyl acetate under palladium catalysis leads to the isolation of 3,6-dimethoxybenzene-1,2-diamine, which is a building block for the preparation of imidazobenzo(hydro)quinones (Besset & Morin, 2009).

  • Use in Chromatographic Assays : This compound plays a role in the liquid chromatographic fluorimetric assay of methylglyoxal. Methods for producing 1,2-diamino-4,5-dimethoxybenzene dihydrochloride, the derivatising agent, and its application in chromatography are explored, demonstrating its utility in trace analysis of methylglyoxal (McLellan & Thornalley, 1992).

  • Application in Energy Storage : In the field of energy storage, particularly for lithium-ion batteries, derivatives of 4,5-dimethoxybenzene-1,2-diamine are explored as redox shuttle additives for overcharge protection. For example, a soluble dimethoxybenzene derivative has been synthesized and tested in Li–LiFePO4 batteries, demonstrating its potential in commercial rechargeable lithium batteries (Feng et al., 2007).

  • Development of Advanced Materials : This compound is used in the synthesis of advanced materials such as polyimides and catholytes for non-aqueous redox flow batteries. For instance, it is involved in the synthesis of novel unsymmetrical diamine monomers containing triaryl imidazole pendant groups, which are used to create polyimides with excellent solubility and thermal stability (Ghaemy & Alizadeh, 2009). Additionally, dimethoxybenzene derivatives are utilized as catholytes in non-aqueous redox flow batteries, enhancing their chemical stability and solubility (Zhang et al., 2017).

  • Fluorescence Derivatization in Chromatography : A derivative of 4,5-dimethoxybenzene-1,2-diamine, specifically 2,2′-dithiobis(1-amino-4,5-dimethoxybenzene), is synthesized as a sensitive fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, showcasing its utility in analytical chemistry (Hara et al., 1994).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Given its ability to react with aldehydes to produce highly fluorescent benzimidazole derivatives, 4,5-Dimethoxybenzene-1,2-diamine has potential applications in the fields of medicinal chemistry, materials science, and biochemistry. Its use as a building block for the synthesis of various compounds and materials also suggests potential for further exploration.

Relevant Papers The relevant papers retrieved provide additional information about the properties and potential applications of 4,5-Dimethoxybenzene-1,2-diamine .

properties

IUPAC Name

4,5-dimethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIUVOVOIJBJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182156
Record name 1,2-Diamino-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxybenzene-1,2-diamine

CAS RN

27841-33-4
Record name 1,2-Diamino-4,5-dimethoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027841334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diamino-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxybenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A solution of 1,2-dimethoxy-4,5-dinitrobenzene (500 mg, 2.19 mmol) in MeOH (10 mL) was degassed and put under N2 atmosphere. A catalytic amount of Pd on charcoal (10%) was quenched with MeOH (1 mL) and transferred in one shot as a suspension in MeOH into the solution. Acetic acid (1.5 mL) was added and the black mixture was put under H2 atmosphere (1 atm), stirred at rt for 16 h. The mixture was filtered through a celite pad and rinsed with MeOH. The filtrate was concentrated in vacuo at 80° C. to afford the title compound 182 (residual acetic acid could not be removed from the product). 1H NMR: (DMSO-d6) δ(ppm): 6.23 (s, 2H), 3.56 (s, 6H). m/z: 169.3. (MH+).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L Li, Z Xiong, Y Dang, Y Li, A Zhang, C Ding, Z Xu… - Analytical …, 2020 - pubs.rsc.org
Visual detection of pH changes in lysosomes is critical because lysosomes not only play an important role in diverse cellular functions but also are closely related to various …
Number of citations: 5 pubs.rsc.org
TC Chou, JF Cheng, AR Gholap, JJK Huang, JC Chen… - Tetrahedron, 2019 - Elsevier
A general approach toward the synthesis of multi-functionalized diazapentacene derivatives 1, using 1,2,3,4-tetrachloro-5,5-dimethoxycyclopentadiene (TDCp, 2), a substituted benzene…
Number of citations: 2 www.sciencedirect.com
J Lalevée, F Dumur, MA Tehfe, A Zein-Fakih, D Gigmes… - Polymer, 2012 - Elsevier
New dyes (based on diamine, oligophenylenevinylene, salphen ligands and polyazine skeletons) are checked here for the formation of free radicals under very soft irradiation …
Number of citations: 45 www.sciencedirect.com
LP Boivin, W Dupont, M Leclerc… - The Journal of Organic …, 2021 - ACS Publications
Forest biomass is viewed as a significant source of organic carbon and thus the ideal replacement of petroleum products. From the resources derived from biomass, lignocellulose is the …
Number of citations: 5 pubs.acs.org
H Cheng, MQ Xiong, N Zhang, HJ Wang… - …, 2018 - Wiley Online Library
The atom‐economic direct amidation of alcohols with amines has been recently highlighted as an attractive and promising transformation. Among the versatile reported catalytic systems…
P Rajendar, V Srinivasadesikan… - Chemical Data …, 2023 - Elsevier
A new series of aryl quinolin-benzimidazole-1,2,3-triazole (11a-j) compounds were designed and synthesized and their structures were determined using 1HNMR, 13CNMR, and mass …
Number of citations: 2 www.sciencedirect.com
S Shee, D Panja, S Kundu - The Journal of Organic Chemistry, 2020 - ACS Publications
The inexpensive and simple NiBr 2 /1,10-phenanthroline system-catalyzed synthesis of a series of quinoxalines from both 2-nitroanilines and 1,2-diamines is demonstrated. The …
Number of citations: 50 pubs.acs.org
D Gendron - Frontiers in Chemistry, 2022 - frontiersin.org
The preparation of heterocyclic compounds often involves the use of petroleum-based or non-renewable sources. Considering the actual societal and environmental awareness …
Number of citations: 4 www.frontiersin.org
A Ashok, K Thanukrishnan… - Journal of …, 2017 - Wiley Online Library
Tumor angiogenesis has become an important target for antitumor therapy, with most current therapies aimed at blocking the vascular endothelial growth factor (VEGF) pathway. The …
Number of citations: 5 onlinelibrary.wiley.com
TC Chou, JK Huang, SS Bahekar, JH Liao - Tetrahedron, 2014 - Elsevier
A series of semi-rigid N-phenylsuccinimides I (11Xy), N-arylmethylsuccinimides II (18Xy), and N,N′-(1,4-arylenebis(methylene))disuccinimides III (19XyX) walled by quinoxaline (QX), …
Number of citations: 5 www.sciencedirect.com

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